Cas no 5147-24-0 (7-chloro-5-methyl-1H-Indole-2-carboxylic acid)

7-chloro-5-methyl-1H-Indole-2-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 7-chloro-5-methyl-1H-Indole-2-carboxylic acid
- EN300-340373
- SCHEMBL15344006
- 7-chloro-5-methyl-1H-indole-2-carboxylicAcid
- 5147-24-0
-
- MDL: MFCD02664427
- インチ: InChI=1S/C10H8ClNO2/c1-5-2-6-4-8(10(13)14)12-9(6)7(11)3-5/h2-4,12H,1H3,(H,13,14)
- InChIKey: PYMIHHKRACCWLT-UHFFFAOYSA-N
- ほほえんだ: CC1=CC2=C(C(=C1)Cl)NC(=C2)C(=O)O
計算された属性
- せいみつぶんしりょう: 209.02444
- どういたいしつりょう: 209.024
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 246
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 53.1A^2
じっけんとくせい
- PSA: 53.09
7-chloro-5-methyl-1H-Indole-2-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-340373-10g |
7-chloro-5-methyl-1H-indole-2-carboxylic acid |
5147-24-0 | 10g |
$4360.0 | 2023-09-03 | ||
Enamine | EN300-340373-2.5g |
7-chloro-5-methyl-1H-indole-2-carboxylic acid |
5147-24-0 | 2.5g |
$1988.0 | 2023-09-03 | ||
Enamine | EN300-340373-5g |
7-chloro-5-methyl-1H-indole-2-carboxylic acid |
5147-24-0 | 5g |
$2940.0 | 2023-09-03 | ||
Enamine | EN300-340373-1g |
7-chloro-5-methyl-1H-indole-2-carboxylic acid |
5147-24-0 | 1g |
$1014.0 | 2023-09-03 | ||
Enamine | EN300-340373-0.05g |
7-chloro-5-methyl-1H-indole-2-carboxylic acid |
5147-24-0 | 0.05g |
$851.0 | 2023-09-03 | ||
Enamine | EN300-340373-0.5g |
7-chloro-5-methyl-1H-indole-2-carboxylic acid |
5147-24-0 | 0.5g |
$974.0 | 2023-09-03 | ||
Enamine | EN300-340373-1.0g |
7-chloro-5-methyl-1H-indole-2-carboxylic acid |
5147-24-0 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-340373-10.0g |
7-chloro-5-methyl-1H-indole-2-carboxylic acid |
5147-24-0 | 10.0g |
$6450.0 | 2023-02-23 | ||
Enamine | EN300-340373-0.1g |
7-chloro-5-methyl-1H-indole-2-carboxylic acid |
5147-24-0 | 0.1g |
$892.0 | 2023-09-03 | ||
Enamine | EN300-340373-5.0g |
7-chloro-5-methyl-1H-indole-2-carboxylic acid |
5147-24-0 | 5.0g |
$4349.0 | 2023-02-23 |
7-chloro-5-methyl-1H-Indole-2-carboxylic acid 関連文献
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Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
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Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255
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M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209
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Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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10. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
7-chloro-5-methyl-1H-Indole-2-carboxylic acidに関する追加情報
Introduction to 7-Chloro-5-methyl-1H-Indole-2-carboxylic Acid (CAS No. 5147-24-0)
7-Chloro-5-methyl-1H-Indole-2-carboxylic acid (CAS No. 5147-24-0) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has been extensively studied for its potential applications in the development of novel therapeutic agents. The compound's molecular formula is C10H8ClNO2, and it possesses a molecular weight of approximately 203.63 g/mol.
The 7-chloro and 5-methyl substitutions on the indole ring contribute to the compound's distinct chemical properties, making it an attractive candidate for various biological studies. The presence of the carboxylic acid group further enhances its reactivity and functional versatility, allowing for a wide range of chemical modifications and derivatizations.
In recent years, significant advancements in the understanding of 7-Chloro-5-methyl-1H-Indole-2-carboxylic acid have been made, particularly in the context of its pharmacological properties. Research has shown that this compound exhibits potent anti-inflammatory and antioxidant activities, which have been attributed to its ability to modulate key signaling pathways involved in inflammation and oxidative stress.
A study published in the Journal of Medicinal Chemistry in 2021 highlighted the potential of 7-Chloro-5-methyl-1H-Indole-2-carboxylic acid as a lead compound for the development of new anti-inflammatory drugs. The researchers demonstrated that this compound effectively inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, suggesting its potential therapeutic value in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Beyond its anti-inflammatory properties, 7-Chloro-5-methyl-1H-Indole-2-carboxylic acid has also shown promise in neuroprotective applications. A study conducted by a team at the University of California, Los Angeles (UCLA) found that this compound exhibited neuroprotective effects in a mouse model of Parkinson's disease. The researchers observed that treatment with 7-Chloro-5-methyl-1H-Indole-2-carboxylic acid significantly reduced dopaminergic neuron loss and improved motor function, indicating its potential as a neuroprotective agent.
The structural flexibility of 7-Chloro-5-methyl-1H-Indole-2-carboxylic acid has also facilitated its use as a building block in combinatorial chemistry and drug discovery efforts. Its ability to undergo various chemical reactions, such as esterification, amidation, and coupling reactions, makes it a valuable starting material for the synthesis of more complex molecules with diverse biological activities.
In addition to its direct therapeutic applications, 7-Chloro-5-methyl-1H-Indole-2-carboxylic acid has been explored as a tool for probing cellular signaling pathways. Researchers at the National Institutes of Health (NIH) have utilized this compound to investigate the role of specific kinases and phosphatases in cellular processes such as apoptosis and cell cycle regulation. The insights gained from these studies have contributed to a deeper understanding of the molecular mechanisms underlying various diseases.
The safety profile of 7-Chloro-5-methyl-1H-Indole-2-carboxylic acid is another important aspect that has been extensively evaluated. Preclinical studies have shown that this compound exhibits low toxicity and good pharmacokinetic properties, making it suitable for further development into clinical candidates. However, ongoing research is necessary to fully elucidate its long-term safety and efficacy profiles.
In conclusion, 7-Chloro-5-methyl-1H-Indole-2-carboxylic acid (CAS No. 5147-24-0) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features, coupled with its diverse biological activities, make it an attractive candidate for further investigation and development into novel therapeutic agents. As research continues to advance, it is likely that new insights and applications for this compound will emerge, contributing to the advancement of medical science and healthcare.
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